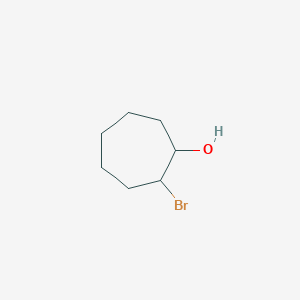

2-Bromocycloheptan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromocycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKWPYIARQXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315208 | |

| Record name | 2-Bromocycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74305-05-8 | |

| Record name | 2-Bromocycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74305-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromocycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Bromocycloheptan 1 Ol

Direct Halohydrination of Cycloheptene (B1346976)

The direct conversion of cycloheptene to 2-bromocycloheptan-1-ol is achieved through an electrophilic addition reaction known as halohydrination. This process involves the addition of a bromine atom and a hydroxyl group across the double bond of the cycloheptene ring.

Regioselective Approaches

In the context of a symmetrical alkene like cycloheptene, the concept of regioselectivity—the preference for one constitutional isomer over another—is simplified. The two carbons of the double bond are chemically equivalent, meaning the initial electrophilic attack by bromine can occur at either carbon without leading to different constitutional products. The reaction typically proceeds through the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule opens this three-membered ring. Common reagents used for this transformation include N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. The use of NBS is often preferred over aqueous bromine (Br₂) to maintain a low concentration of bromide ions, which can otherwise compete with water to produce a dibrominated byproduct.

| Reagent | Solvent System | Product | Ref. |

| N-Bromosuccinimide (NBS) | DMSO/H₂O | This compound | |

| Aqueous Bromine (Br₂) | H₂O | This compound |

Stereoselective Control in Halohydrination

The stereochemical outcome of the direct halohydrination of cycloheptene is a critical aspect of the synthesis. The reaction mechanism inherently dictates the stereochemistry of the product. The formation of the bridged bromonium ion occurs on one face of the cycloheptene double bond. The subsequent nucleophilic attack by a water molecule must then proceed from the opposite face in an SN2-like manner. This results in a net anti-addition of the bromine and hydroxyl groups. Consequently, the reaction is highly stereoselective, yielding the trans-2-bromocycloheptan-1-ol diastereomer exclusively.

Ring Opening of Cycloheptene Oxide

An alternative and powerful strategy for synthesizing this compound is the ring-opening of cycloheptene oxide. This approach offers different opportunities for controlling the stereochemical outcome, particularly in the synthesis of enantiomerically pure products.

Nucleophilic Ring Opening with Bromide Sources

The reaction of cycloheptene oxide, a meso compound, with a bromide nucleophile is a classic example of an SN2 reaction. The process involves the attack of a bromide ion on one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This nucleophilic attack occurs with an inversion of configuration at the carbon center. Because the attack happens from the side opposite the C-O bond, the resulting product is the trans-diastereomer of this compound, consistent with the stereochemical outcome of direct halohydrination. A variety of bromide sources can be employed, including hydrobromic acid (HBr) and metal bromide salts. The reaction is subject to the Fürst-Plattner rule (or trans-diaxial effect), which predicts that the nucleophilic attack will occur in a manner that leads to a chair-like transition state, resulting in the trans-diaxial product. rsc.orgresearchgate.net

| Bromide Source | Solvent | Product Stereochemistry | Ref. |

| Hydrobromic Acid (HBr) | Dichloromethane | trans | researchgate.net |

| Lithium Bromide (LiBr) | Acetonitrile | trans | |

| Magnesium Bromide (MgBr₂) | Diethyl ether | trans |

Catalytic Systems for Enantioselective Epoxide Ring Opening

A significant advancement in this area is the development of catalytic asymmetric methods to open meso-epoxides like cycloheptene oxide. This process, known as asymmetric desymmetrization, allows for the synthesis of a single enantiomer of the product from an achiral starting material. These systems typically employ a chiral catalyst, often a metal-ligand complex, that coordinates to the epoxide. This coordination renders the two carbons of the epoxide electronically and sterically different, directing the incoming bromide nucleophile to attack one carbon preferentially. Various chiral metal complexes, including those based on chromium, cobalt, and titanium, have been successfully used for the asymmetric ring-opening of related meso-epoxides. tandfonline.com The outcome is the formation of an optically active halohydrin with high enantiomeric excess (ee).

| Catalyst System | Nucleophile | Enantiomeric Excess (ee) | Ref. |

| Chiral Salen-Cr(III) Complex | TMS-Br | High | |

| Chiral Salen-Co(III) Complex | HBr | Good to Excellent | |

| Chiral Schiff base/Ti(OPr-i)₄ | Thiophenols | Moderate | tandfonline.com |

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve highly selective transformations. tubitak.gov.trnih.gov In the context of this compound synthesis, enzymes can be used for the kinetic resolution of a racemic mixture of the halohydrin or for the desymmetrization of cycloheptene oxide. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one. Alternatively, halohydrin dehalogenases can catalyze the reversible ring-opening of epoxides with nucleophiles like bromide. By using a specific enantiomer of the enzyme, it is possible to achieve a highly enantioselective synthesis of the desired halohydrin. While specific examples for cycloheptene may be limited in readily available literature, the principles have been widely applied to other cyclic systems. tubitak.gov.tr

Alternative Synthetic Routes to Functionalized Cycloheptanols

Beyond direct bromination of cycloheptene oxide, several alternative routes provide access to functionalized cycloheptanols, which can be precursors to or analogues of this compound. These methods often involve the strategic manipulation of acyclic or smaller cyclic precursors.

Strategies from Carbonyl Compounds

The functionalization of cycloheptane-based β-ketoesters serves as a versatile entry point to a variety of substituted cycloheptane (B1346806) derivatives. These cyclic β-ketoesters can react with electrophiles to yield α-functionalized products with significant synthetic potential. benthamscience.com While not a direct synthesis of this compound, these methods create functionalized cycloheptanone (B156872) precursors that can be subsequently reduced and brominated.

One key strategy involves the catalytic asymmetric bromination of β-ketoesters. For instance, specific catalysts can achieve the enantioselective bromination of various β-ketoesters, a reaction that can be adapted to cycloheptanone derivatives. benthamscience.com This approach allows for the introduction of a bromine atom at the α-position to the ketone with high stereocontrol. Subsequent reduction of the ketone would yield a brominated cycloheptanol (B1583049).

Another broad strategy is the use of carbonyl compounds in ring-expansion reactions. While complex, these methods can build the seven-membered ring from smaller, more readily available starting materials. Furthermore, γ-hydroxy carbonyl compounds can be synthesized through methods like the chromium-catalyzed addition of masked homoenolate nucleophiles to aldehydes, which could be adapted to create precursors for cycloheptanol synthesis. organic-chemistry.org

The table below summarizes key strategies for functionalizing cycloheptane precursors starting from carbonyl compounds.

| Starting Material | Reagent/Catalyst | Product Type | Potential Application |

| Cycloheptane-based β-ketoester | Asymmetric Bromination Catalyst | α-Bromo-β-ketoester | Precursor to chiral brominated cycloheptanols |

| Aldehydes | 3-Bromopropenyl acetate (B1210297) (Chromium-catalyzed) | γ-Hydroxy Ketone | Acyclic precursor for cyclization to cycloheptanol |

| 2-Alkynylanilines | Palladium(II) catalysts, CO | Fused-ring indole (B1671886) derivatives | Demonstrates C-C bond formation and cyclization principles |

Radical-Mediated Syntheses

Radical chemistry offers powerful tools for C-C bond formation and functionalization under mild conditions, providing alternative pathways to complex cyclic alcohols. These reactions often involve the generation of a radical species that can undergo intramolecular cyclization or intermolecular addition.

One relevant approach is the radical-mediated ring-opening functionalization of smaller rings, such as cyclobutanols, to generate γ-substituted ketones. researchgate.net This strategy, while not directly yielding a seven-membered ring, exemplifies how radical C-C bond cleavage and formation can be harnessed to build functionalized carbon skeletons that could be elaborated into cycloheptanols. Alkoxy radicals, generated from alcohols, can trigger β-C-C bond fragmentation, a process that can be controlled to achieve desired ring expansions or functionalizations. researchgate.net

Another strategy involves the radical-mediated annulation of acyclic precursors. For example, a multicomponent reaction involving secondary amines, cyclopropyl-aldehydes, and alkenes can produce substituted aminomethyl-cyclopentanes through a [3C+2C] annulation pathway. cam.ac.uk This highlights the potential for radical processes to construct cyclic systems. Adapting such a strategy to form a seven-membered ring would require different starting materials but follows the same fundamental principles of radical addition and cyclization. Cobalt-mediated radical cyclizations of alkyl halides have also been shown to produce functionalized heterocyclic systems, demonstrating the utility of transition metals in controlling radical pathways. rsc.org

The following table outlines selected radical-mediated approaches that illustrate principles applicable to cycloheptanol synthesis.

| Reaction Type | Key Intermediates | Resulting Structure | Relevance |

| Ring-Opening of Cyclobutanols | Alkoxy radicals | γ-Substituted Ketones | Principle of radical C-C cleavage and functionalization |

| [3C+2C] Annulation | α-Amino radicals | Substituted Cyclopentanes | Multicomponent strategy for ring formation via radical cyclization |

| Cobalt-Mediated Cyclization | Alkyl radicals | Reduced Heterocycles | Use of transition metals to mediate radical ring closure |

Methodological Advancements in Bromination Chemistry Applied to Cycloheptanes

The selective introduction of a bromine atom is a critical step in the synthesis of compounds like this compound. Recent advancements in bromination chemistry focus on improving efficiency, selectivity, and environmental compatibility.

A significant development is the use of light-emitting diodes (LEDs) to initiate the bromination of hydrocarbons using carbon tetrabromide (CBr₄) as the bromine source. beilstein-journals.org This method avoids the need for harsh reagents, catalysts, or high temperatures. The LED irradiation activates CBr₄ to generate bromine radicals, which then initiate the bromination cascade. beilstein-journals.org This technique has been successfully applied to hydrocarbons like cyclohexane (B81311) and could be adapted for the selective bromination of cycloheptane or its derivatives. beilstein-journals.org

Furthermore, the development of novel catalysts has enabled highly enantioselective bromination reactions. For example, amino-thiocarbamate catalysts have been devised for the enantioselective bromination of olefins. nus.edu.sg These catalytic systems allow for the asymmetric delivery of a bromine atom, which is crucial for the synthesis of chiral molecules. nus.edu.sg Such protocols can be applied to create chiral bromolactones and other bromo-heterocyclic compounds, and the principles are applicable to the enantioselective synthesis of brominated cycloheptanols from cycloheptene. nus.edu.sg

These advancements represent a move towards more precise and sustainable chemical synthesis.

| Method | Bromine Source | Activator/Catalyst | Key Advantage |

| LED-Induced Bromination | Carbon Tetrabromide (CBr₄) | LED Irradiation | Catalyst-free, mild conditions, high efficiency |

| Catalytic Enantioselective Bromination | N-Bromosuccinimide (NBS) or other sources | Amino-thiocarbamate catalyst | High enantioselectivity for chiral products |

Stereochemical Investigations of 2 Bromocycloheptan 1 Ol

Diastereoisomerism: cis- and trans-2-Bromocycloheptan-1-ol

2-Bromocycloheptan-1-ol exists as two diastereomers: cis, where the bromine and hydroxyl groups are on the same face of the cycloheptane (B1346806) ring, and trans, where they are on opposite faces. guidechem.com Each of these diastereomers is chiral and can exist as a pair of enantiomers. The relative orientation of these substituents significantly influences the compound's physical properties and chemical behavior, particularly in subsequent synthetic transformations.

The diastereoselective synthesis of this compound often focuses on the preparation of the trans isomer, which is more readily accessible through common synthetic routes. A prevalent method involves the formation of a bromohydrin from cycloheptene (B1346976).

The reaction of cycloheptene with a bromine source, such as N-bromosuccinimide (NBS), in an aqueous solvent like a tetrahydrofuran (B95107) (THF)/water mixture, typically yields the trans diastereomer with high selectivity. chemistry-online.comuwa.edu.au This stereochemical outcome is dictated by the reaction mechanism, which proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs from the face opposite to the bulky bromonium ion, resulting in a net anti-addition across the double bond and the formation of trans-2-bromocycloheptan-1-ol. chemistry-online.com

The synthesis of the cis isomer is less direct and often requires multi-step procedures or different strategic approaches, as direct syn-addition of hydrobromic acid components is not a standard transformation.

| Reaction | Reagents | Primary Product | Stereochemistry | Mechanism |

| Bromohydrin Formation | Cycloheptene, NBS, H₂O/THF | trans-2-Bromocycloheptan-1-ol | anti-addition | Formation of a bridged bromonium ion followed by backside attack by water. chemistry-online.com |

Once a mixture of diastereomers is synthesized, their separation is typically achieved using chromatographic techniques. Column chromatography on silica (B1680970) gel is an effective method, exploiting the polarity differences between the cis and trans isomers. Generally, the trans isomer is less polar and therefore elutes earlier from the column than the more polar cis isomer when using a non-polar eluent system (e.g., hexane/ethyl acetate).

Characterization and differentiation of the isolated diastereomers rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The key distinguishing feature in the ¹H-NMR spectrum is the coupling constant (J-value) between the protons on the carbon atoms bearing the hydroxyl and bromine groups (H-C1 and H-C2).

In trans-2-bromocycloheptan-1-ol, the vicinal protons often exhibit a larger coupling constant, indicative of a dihedral angle approaching 180° in certain conformations.

In cis-2-bromocycloheptan-1-ol, the corresponding protons have a smaller coupling constant, reflecting a synclinal (gauche) relationship with a dihedral angle closer to 60°. researchgate.net

Infrared (IR) spectroscopy can also provide clues, as intramolecular hydrogen bonding between the hydroxyl group and the bromine atom can occur, particularly in the trans-diaxial conformation, which influences the O-H stretching frequency. researchgate.net

Enantiomerism and Chiral Purity

As chiral molecules, both cis- and trans-2-bromocycloheptan-1-ol can exist as pairs of non-superimposable mirror images known as enantiomers. The synthesis of single enantiomers, or enantiopure compounds, is of paramount importance in fields like pharmaceutical development, where biological activity is often specific to one enantiomer. wikipedia.orgsigmaaldrich.com

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. A powerful strategy for synthesizing enantiomerically enriched bromohydrins is the asymmetric ring-opening of meso-epoxides. publish.csiro.auresearchgate.net

Starting with cycloheptene oxide (a meso compound), treatment with a chiral brominating reagent can selectively open the epoxide ring to yield an enantiomerically enriched trans-2-bromocycloheptan-1-ol. Research has demonstrated the effectiveness of chiral organoborane reagents for this transformation on analogous meso-epoxides like cyclohexene (B86901) oxide. publish.csiro.auresearchgate.netresearchgate.net Reagents derived from terpenes, such as (+)-α-pinene, are used to create chiral bromoboranes that deliver the bromide ion enantioselectively.

| Chiral Reagent | Substrate (Model) | Product | Enantiomeric Excess (% ee) | Reference |

| dIpc₂BBr | meso-Cyclohexene oxide | (1R,2R)-2-Bromocyclohexan-1-ol | 76-86% | publish.csiro.auresearchgate.net |

| dEap₂BBr | meso-Cyclohexene oxide | (1R,2R)-2-Bromocyclohexan-1-ol | 76-86% | publish.csiro.auresearchgate.net |

| 2-dIcr₂BBr | meso-Cyclohexene oxide | (1R,2R)-2-Bromocyclohexan-1-ol | 76-86% | publish.csiro.auresearchgate.net |

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, enzyme-catalyzed kinetic resolution is a highly effective approach. researchgate.netresearchgate.net

Lipases, such as Candida antarctica lipase (B570770) B (CaLB), are frequently employed to selectively acylate one enantiomer of a racemic alcohol. researchgate.netbme.hu When racemic trans-2-bromocycloheptan-1-ol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, one enantiomer is converted to its corresponding ester at a much faster rate than the other. researchgate.netresearchgate.netlookchem.com This process results in a mixture of a highly enriched unreacted alcohol (one enantiomer) and an enriched ester (the other enantiomer), which can then be separated by chromatography. If the reaction is allowed to proceed to approximately 50% conversion, high enantiomeric purity can be achieved for both the remaining alcohol and the newly formed ester. princeton.edu

| Strategy | Catalyst | Racemic Substrate | Acyl Donor | Outcome | Reference |

| Enzymatic Acylation | Candida antarctica Lipase B (CaLB) | rac-2-Bromocycloheptan-1-ol | Vinyl Acetate (B1210297) | Separation of enantiomers via selective esterification | researchgate.netresearchgate.netresearchgate.net |

| Enzymatic Acylation | Pseudomonas fluorescens Lipase | rac-2-Bromocycloheptan-1-ol | Vinyl Acetate | Potential for enantioselective acylation | researchgate.net |

The synthesis of enantiopure this compound relies on the broader principles of asymmetric synthesis, which heavily involve the use of chiral auxiliaries and chiral catalysts. sigmaaldrich.comyork.ac.uk

Chiral Auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recycled. For instance, a substrate could be derivatized with a chiral auxiliary, and the subsequent bromination and hydroxylation steps would be influenced by the steric and electronic properties of the auxiliary, leading to one diastereomer in excess. While specific applications for this compound are not broadly documented, this remains a fundamental and viable strategy in asymmetric synthesis. nih.gov

Chiral Catalysts , used in substoichiometric amounts, create a chiral environment that forces a reaction to proceed enantioselectively. sigmaaldrich.comsci-hub.se The asymmetric synthesis and kinetic resolution methods described above are prime examples of this principle. The chiral organoborane reagents used in epoxide opening act as chiral reagents that control the stereochemistry of the product. publish.csiro.auresearchgate.net Similarly, lipases are chiral biocatalysts that differentiate between the two enantiomers of racemic this compound in kinetic resolution. researchgate.netunipd.it The development of new chiral transition metal complexes and organocatalysts continues to expand the toolbox for producing enantiopure compounds like this compound. wipo.intru.nlwisc.edu

Conformational Analysis and Dynamics of 2 Bromocycloheptan 1 Ol

Preferred Conformations of the Seven-Membered Ring System

The cycloheptane (B1346806) ring can adopt several low-energy conformations, with the twist-chair and twist-boat being the most stable forms. The chair and boat conformations themselves are typically transition states rather than stable conformers. The presence of substituents on the ring significantly influences the relative energies of these conformers.

Due to the challenges in experimentally isolating individual conformers of flexible seven-membered rings, theoretical and computational methods are invaluable tools for predicting their relative stabilities and the energy barriers for interconversion. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to explore the potential energy surface of such molecules.

For the related 2-halocycloheptanones, theoretical calculations at the B3LYP/aug-cc-pVDZ level of theory have been performed to determine the geometries and energies of various conformers in both the isolated state and in solution. nih.gov These studies reveal that the conformational preferences are highly sensitive to the polarity of the solvent. nih.gov An increase in solvent polarity tends to favor the more polar conformer. nih.gov

While specific calculations for 2-bromocycloheptan-1-ol are not extensively reported in the literature, analogies can be drawn from studies on similar systems. The general findings suggest that the twist-chair conformation is often the global minimum on the potential energy surface. The energy barriers for interconversion between different twist-chair and twist-boat conformations are typically low, leading to a dynamic equilibrium at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Theoretical Predictions for Similar Compounds

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twist-Chair 1 | 0.00 | Variable |

| Twist-Chair 2 | 0.5 - 1.5 | Variable |

| Twist-Boat 1 | 1.0 - 2.5 | Variable |

| Twist-Boat 2 | 1.5 - 3.0 | Variable |

| Chair (TS) | > 5.0 | C2-C3-C4-C5 ≈ 0 |

| Boat (TS) | > 6.0 | C1-C7-C6-C5 ≈ 0 |

Note: This table presents hypothetical data based on general computational findings for substituted cycloheptanes and is for illustrative purposes.

The bromo and hydroxyl substituents on the cycloheptane ring in this compound exert significant influence on the conformational equilibrium through a combination of steric and electronic effects.

Steric Effects: The bulky bromine atom will preferentially occupy a pseudo-equatorial position to minimize steric strain arising from 1,3-diaxial-like interactions. The hydroxyl group, being smaller, has a less pronounced steric demand. The relative orientation of the two substituents (cis or trans) will also dictate the accessible low-energy conformations. In the trans isomer, a diequatorial-like arrangement is generally favored to minimize steric hindrance.

Experimental Techniques for Conformational Elucidation

While theoretical methods provide a foundational understanding, experimental techniques are essential for validating and refining the predicted conformational landscape.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic conformational equilibria. ox.ac.ukox.ac.ukoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of interconversion between conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for individual conformers may become resolved.

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. If a suitable crystal of this compound or a derivative can be obtained, its three-dimensional structure can be determined with high precision. This would reveal the preferred conformation in the crystalline environment, including the specific bond lengths, bond angles, and torsional angles of the seven-membered ring.

It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the crystal structure provides a valuable experimental benchmark for comparison with theoretical calculations. To date, no crystal structures of this compound or its simple derivatives have been reported in the crystallographic databases.

Intramolecular Interactions and Stereoelectronic Effects

The conformational preferences of this compound are not solely governed by classical steric effects but are also significantly influenced by intramolecular interactions and stereoelectronic effects.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. wikipedia.orgbaranlab.org In this compound, a key stereoelectronic interaction is the hyperconjugation between the lone pairs of the oxygen atom and the antibonding orbital of the C-Br bond (n_O → σ_C-Br), and vice versa for the bromine lone pairs and the C-O antibonding orbital (n_Br → σ_C-O). The efficiency of this orbital overlap is highly dependent on the dihedral angle between the interacting orbitals. An anti-periplanar arrangement (180°) provides the most effective overlap and the greatest stabilization. Therefore, conformations that allow for such anti-periplanar arrangements of these orbitals will be electronically favored. The interplay between these stabilizing stereoelectronic interactions, steric repulsions, and potential intramolecular hydrogen bonding ultimately determines the complex conformational equilibrium of this compound.

Analysis of Hydrogen Bonding (O-H•••Br-C)

An intramolecular hydrogen bond can form between the hydroxyl group (the proton donor) and the bromine atom (the proton acceptor) in this compound. This interaction, denoted as O-H•••Br-C, plays a significant role in stabilizing specific conformations where the two substituents are in proximity. The strength of this hydrogen bond is influenced by the O-H•••Br distance and the O-H-Br angle, which are, in turn, dictated by the conformation of the cycloheptane ring.

The presence of this intramolecular hydrogen bond can be experimentally verified using infrared (IR) spectroscopy. In a non-polar solvent, the O-H stretching frequency of a "free" hydroxyl group (not involved in hydrogen bonding) typically appears as a sharp band in the 3600-3650 cm⁻¹ region. msu.edu However, when an intramolecular hydrogen bond is formed, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3400-3550 cm⁻¹), and the peak becomes broader. blogspot.comnih.govquora.com The magnitude of this shift provides an indication of the hydrogen bond's strength.

| O-H Group Status | Typical IR Stretching Frequency (cm⁻¹) | Peak Characteristics |

|---|---|---|

| Free Hydroxyl | 3600 - 3650 | Sharp, narrow |

| Intramolecularly Hydrogen-Bonded (O-H•••Br) | 3400 - 3550 | Broad, less intense |

This table illustrates the expected infrared stretching frequencies for the hydroxyl group in this compound, highlighting the characteristic shift upon the formation of an intramolecular hydrogen bond.

The stability conferred by the O-H•••Br-C hydrogen bond will favor conformations where the dihedral angle between the C-O and C-Br bonds is gauche (approximately 60°). This energetic stabilization must, however, be considered in the context of other conformational strains within the cycloheptane ring.

Gauche Effect and Anomeric Effects in Halogenated Cycloalkanes

The preference for a gauche conformation of the O-C-C-Br fragment in this compound is not solely due to hydrogen bonding. The gauche effect is a stereoelectronic phenomenon that describes the tendency of a molecule to adopt a gauche conformation when it would be expected to be in an anti conformation based on sterics alone. wikipedia.orgchemeurope.com In the context of 1,2-disubstituted alkanes, this effect is particularly pronounced when the substituents are electronegative, such as in 1,2-difluoroethane. wikipedia.orgchemeurope.com

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.comstackexchange.com This involves the donation of electron density from a bonding orbital (σ) to a neighboring anti-bonding orbital (σ). In this compound, a key hyperconjugative interaction is the donation of electron density from the C-H or C-C bonding orbitals of the ring into the σ anti-bonding orbital of the C-Br bond. This interaction is maximized when the orbitals are anti-periplanar, a condition that is met in a gauche conformation of the O-C-C-Br fragment.

Furthermore, while the classic anomeric effect is typically discussed in the context of pyranose rings, generalized anomeric effects can be observed in systems with the general formula X-C-Y, where X and Y are heteroatoms. wikipedia.orgucla.eduscripps.edu In this compound, a related stereoelectronic interaction can occur between the lone pairs of the hydroxyl oxygen and the σ* anti-bonding orbital of the C-Br bond. This nO → σ*C-Br interaction is stabilizing and is maximized when the oxygen lone pair and the C-Br bond are anti-periplanar. This geometric requirement also favors a gauche arrangement of the hydroxyl and bromo substituents.

| Effect | Description | Favored Conformation (O-C-C-Br) |

|---|---|---|

| Gauche Effect | Stabilization of the gauche conformer due to hyperconjugation (e.g., σC-C → σC-Br). | Gauche |

| Anomeric-like Effect | Stabilizing interaction between an oxygen lone pair and the C-Br anti-bonding orbital (nO → σC-Br). | Gauche |

This table summarizes the key stereoelectronic effects that influence the conformational preference of the O-C-C-Br fragment in this compound.

Solvent Effects on Conformational Equilibria

The conformational equilibrium of this compound is expected to be highly sensitive to the solvent environment. frontiersin.orgwikipedia.org The stability of the intramolecular hydrogen bond is particularly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

In non-polar, aprotic solvents such as carbon tetrachloride or cyclohexane (B81311), the intramolecular O-H•••Br hydrogen bond is relatively unperturbed. In such environments, the conformations stabilized by this interaction are expected to be significantly populated.

Conversely, in polar, protic solvents like water or methanol, the solvent molecules can compete with the bromine atom to form intermolecular hydrogen bonds with the hydroxyl group. wikipedia.org These solvent-solute hydrogen bonds can be more favorable than the intramolecular one, thus shifting the conformational equilibrium towards conformers where the hydroxyl and bromo groups are further apart (anti- or non-hydrogen-bonded gauche conformers).

| Solvent Type | Example | Expected Effect on Intramolecular H-Bond | Favored Conformer Population |

|---|---|---|---|

| Non-polar Aprotic | Cyclohexane, Carbon Tetrachloride | Minimal disruption | Higher population of H-bonded conformers |

| Polar Protic | Water, Methanol | Significant disruption | Higher population of non-H-bonded conformers |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to significant disruption | Shift towards conformers with larger dipole moments |

This table outlines the anticipated effects of different solvent types on the conformational equilibrium of this compound, specifically concerning the stability of the intramolecular hydrogen bond.

Reaction Chemistry and Mechanistic Studies of 2 Bromocycloheptan 1 Ol

Intramolecular Cyclization Reactions

One of the most characteristic reactions of 2-bromocycloheptan-1-ol is its propensity to undergo intramolecular cyclization, a process driven by the proximity of the nucleophilic hydroxyl group and the electrophilic carbon atom bearing the bromine substituent.

Formation of Cycloheptene (B1346976) Oxide (Epoxide) via Base-Mediated Ring Closure

In the presence of a base, this compound readily undergoes an intramolecular Williamson ether synthesis to form cycloheptene oxide. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the adjacent carbon atom, displacing the bromide ion and resulting in the formation of a three-membered epoxide ring.

This reaction is typically carried out using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solvent. The reaction proceeds efficiently due to the favorable proximity of the reacting centers, a common feature of intramolecular reactions.

Table 1: Illustrative Conditions for the Formation of Cycloheptene Oxide

| Reactant | Base | Solvent | Product |

| trans-2-Bromocycloheptan-1-ol | Sodium Hydroxide | Water/Ethanol | Cycloheptene Oxide |

| cis-2-Bromocycloheptan-1-ol | Potassium tert-butoxide | tert-Butanol | Cycloheptene Oxide |

Mechanistic Pathways and Stereochemical Outcomes of Cyclization

The formation of cycloheptene oxide from this compound proceeds through an internal SN2 (bimolecular nucleophilic substitution) mechanism. This pathway has important stereochemical implications. For the reaction to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the leaving group (bromide) are in an anti-periplanar arrangement.

In the case of trans-2-bromocycloheptan-1-ol, the chair-like conformations of the seven-membered ring can readily place the axial hydroxyl group (after deprotonation) in a position to attack the equatorial bromine from the backside, leading to inversion of configuration at the carbon atom that was bonded to the bromine. Similarly, an equatorial alkoxide can attack an axial bromine. The key requirement is the anti-periplanar alignment of the attacking nucleophile and the leaving group.

The stereospecificity of this reaction is a hallmark of the SN2 mechanism. If one starts with a specific stereoisomer of this compound, a specific stereoisomer of cycloheptene oxide will be formed.

Nucleophilic Substitution Reactions

Beyond intramolecular reactions, the electrophilic centers in this compound are also susceptible to attack by external nucleophiles.

SN1 and SN2 Reactivity at the Bromine and Hydroxyl Centers

At the Bromine Center: The carbon atom attached to the bromine is a secondary carbon, which can theoretically undergo nucleophilic substitution via both SN1 and SN2 pathways.

SN2 Reactions: With strong, sterically unhindered nucleophiles in polar aprotic solvents, an SN2 reaction is favored. This would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at that center.

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be operative. This would involve the formation of a secondary carbocation intermediate. Due to the planar nature of the carbocation, the incoming nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization if the starting material is chiral).

At the Hydroxyl Center: The hydroxyl group itself is a poor leaving group. However, it can be protonated in the presence of a strong acid to form a good leaving group (water). Subsequent nucleophilic attack can then occur. This would likely proceed through an SN1 mechanism due to the formation of a secondary carbocation.

Table 2: Predicted Nucleophilic Substitution Products of this compound

| Reaction Center | Nucleophile | Conditions | Predominant Mechanism | Product |

| C-Br | Strong (e.g., CN⁻) | Polar aprotic solvent | SN2 | 2-Cyanocycloheptan-1-ol |

| C-Br | Weak (e.g., H₂O) | Polar protic solvent | SN1 | 2-Hydroxycycloheptan-1-ol (diol) |

| C-OH | Strong Acid + Nucleophile | Protic solvent | SN1 | 2-Bromo-1-nucleosubstituted-cycloheptane |

Ring Inversion and Reactivity Correlations

The cycloheptane (B1346806) ring is conformationally flexible, existing in a dynamic equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. The specific conformation of this compound at the moment of reaction can significantly influence its reactivity.

For an SN2 reaction to occur at the C-Br bond, the ring must adopt a conformation that allows for backside attack by the nucleophile. Steric hindrance from the ring structure itself or from the hydroxyl group can affect the rate of this attack. Similarly, for an SN1 reaction, the stability of the resulting carbocation will be influenced by the ring's geometry. While detailed studies on the conformational analysis and reactivity of this compound are not widely available, it is a general principle that the accessibility of the reaction center and the stability of intermediates and transition states are conformation-dependent.

Elimination Reactions

In the presence of a strong base, this compound can also undergo elimination reactions to form alkenes. The base can abstract a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. This process is known as dehydrobromination.

The major pathway for elimination in secondary halides is the E2 (bimolecular elimination) mechanism, which is favored by strong, bulky bases. The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar orientation. This means that the molecule must adopt a conformation where the hydrogen and bromine atoms to be eliminated are on opposite sides of the C-C bond and in the same plane.

Depending on which adjacent proton is removed, two possible alkene products could be formed: cyclohept-1-en-1-ol or cyclohept-2-en-1-ol. The regioselectivity of the elimination (which isomer is the major product) is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is generally the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product).

Table 3: Potential Elimination Products of this compound

| Base | Predominant Mechanism | Major Product (Predicted) | Minor Product (Predicted) |

| Sodium Ethoxide | E2 | Cyclohept-1-en-1-ol (Zaitsev) | Cyclohept-2-en-1-ol (Hofmann) |

| Potassium tert-butoxide | E2 | Cyclohept-2-en-1-ol (Hofmann) | Cyclohept-1-en-1-ol (Zaitsev) |

Note: This table is based on the general principles of elimination reactions and does not represent specific experimental data for this compound.

Formation of Cycloheptene Derivatives

The most prominent reaction of this compound is elimination to form cycloheptene derivatives. This transformation can be induced by treatment with a base, which removes a proton (H⁺), leading to the expulsion of the bromide ion (Br⁻) and the formation of a carbon-carbon double bond. The hydroxyl group plays a crucial role; it can be deprotonated under basic conditions to form an alkoxide, which can influence the subsequent reaction pathway, or it can be protonated under acidic conditions to become a good leaving group (H₂O), facilitating carbocation formation.

The primary product of this elimination is cycloheptene. Depending on the reaction conditions and the stereochemistry of the starting material, other derivatives such as cycloheptene oxide can also be formed, typically through an initial elimination to cycloheptene followed by epoxidation, or via an intramolecular Sₙ2 reaction of the corresponding alkoxide.

Regioselectivity and Stereoselectivity in E1 and E2 Mechanisms

Elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, each with distinct regioselective and stereoselective outcomes. lumenlearning.commasterorganicchemistry.comlibretexts.org

E2 Mechanism: This mechanism is a one-step, concerted process favored by strong bases. pressbooks.pub The rate of the reaction is dependent on the concentration of both the substrate and the base. youtube.com For the E2 reaction to occur, a specific geometric arrangement is required: the proton being removed and the bromide leaving group must be in an anti-periplanar conformation. libretexts.orgmsu.edu In the flexible cycloheptane ring, various chair and boat conformations can exist, and the molecule will adopt a conformation that allows for this anti-periplanar alignment.

Regioselectivity: The position of the resulting double bond is determined by which β-hydrogen is removed. According to Zaitsev's rule , the major product is typically the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.org In the case of this compound, elimination would lead to cycloheptene. If substituents were present on the ring, a mixture of regioisomers could be formed. The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. pressbooks.pub

Stereoselectivity: The E2 reaction is stereoselective, often favoring the formation of the more stable trans (E) alkene over the cis (Z) alkene where applicable. msu.edu This preference is due to the lower energy transition state leading to the trans isomer, which minimizes steric strain. msu.edu

E1 Mechanism: This is a two-step mechanism favored by weak bases or in protic solvents (solvolysis). lumenlearning.com The first step is the rate-determining departure of the leaving group to form a carbocation intermediate. lumenlearning.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the double bond.

Regioselectivity: The E1 reaction also generally follows Zaitsev's rule, leading to the most stable alkene as the major product. libretexts.orgrsc.org Because the reaction proceeds through a planar carbocation intermediate, there is no strict geometric requirement for the orientation of the proton being removed. lumenlearning.com

Stereoselectivity: Similar to the E2 reaction, the E1 pathway is stereoselective and will preferentially form the more stable trans (E) alkene isomer.

| Mechanism | Base Strength | Kinetics | Regioselectivity (Major Product) | Stereochemical Requirement |

|---|---|---|---|---|

| E2 | Strong (e.g., OH⁻, OR⁻) | Second-order (Rate = k[Substrate][Base]) | Zaitsev (more substituted alkene) or Hofmann (with bulky base) | Anti-periplanar geometry |

| E1 | Weak (e.g., H₂O, ROH) | First-order (Rate = k[Substrate]) | Zaitsev (more substituted alkene) | None (planar carbocation intermediate) |

Transannular Reactions and Rearrangements

The medium-sized cycloheptane ring of this compound is susceptible to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. These reactions are driven by the conformational flexibility of the ring, which allows distant atoms to come into close proximity.

Bridged Ring Formation (e.g., bicyclic systems)

Under conditions that promote the formation of a carbocation at C1 (e.g., treatment with a Lewis acid or solvolysis), a transannular hydride shift can occur. For instance, a hydride ion (H:⁻) from C4 or C5 could migrate to the C1 carbocation. A more significant rearrangement can lead to the formation of a bicyclic system. For example, the participation of the C5-C6 bond in displacing the leaving group (or stabilizing the carbocation) can lead to the formation of a bicyclo[3.2.1]octane skeleton. researchgate.netucl.ac.uk This type of rearrangement involves the formation of a covalent bond across the ring, transforming the monocyclic structure into a more rigid bridged bicyclic system. The formation of such bridged systems is a known pathway in the chemistry of medium-sized rings. pressbooks.pubmasterorganicchemistry.com

Ring Expansion or Contraction Pathways

Carbocation intermediates derived from this compound can also undergo ring contraction. Following the departure of the bromide ion, a 1,2-alkyl shift can occur where a bond within the ring migrates, leading to a smaller, more stable ring. For example, the seven-membered ring could contract to a more stable six-membered ring, forming a substituted cyclohexane (B81311) derivative like cyclohexylmethanal. researchgate.net This process is driven by the release of ring strain and the formation of a more stable carbocation (e.g., a tertiary carbocation on the newly formed six-membered ring). researchgate.netlibretexts.org Ring contractions are a common feature in the chemistry of cycloheptyl systems under acidic conditions. researchgate.net

Conversely, ring expansion is less common for a seven-membered ring but can occur in related systems, often involving the migration of an exocyclic group.

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone. This transformation results in the formation of 2-bromocycloheptan-1-one. Common oxidizing agents for converting secondary alcohols to ketones include:

Pyridinium chlorochromate (PCC): A mild oxidant that effectively stops at the ketone stage. libretexts.orgmsu.educhemistrysteps.com

Chromic acid (H₂CrO₄), often generated in situ (Jones oxidation): A strong oxidizing agent that also converts secondary alcohols to ketones. chemistrysteps.com The presence of the bromine atom generally does not interfere with the oxidation of the alcohol group under these conditions.

Reduction: The compound can undergo reduction at two sites: the carbon-bromine bond and the hydroxyl group (or its oxidized ketone form).

Reduction of the C-Br bond: Reductive dehalogenation can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield cycloheptanol (B1583049).

Reduction of the corresponding ketone: If this compound is first oxidized to 2-bromocycloheptan-1-one, the resulting ketone can be reduced back to the alcohol. Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the carbonyl group to a hydroxyl group. libretexts.orgquora.com These reagents typically also reduce the carbon-bromine bond, potentially leading to cycloheptanol as the final product. youtube.comwikipedia.org

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

|---|---|---|---|

| Oxidation | PCC or CrO₃/H₂SO₄ | Secondary Alcohol (-CHOH) | 2-Bromocycloheptan-1-one |

| Reduction | LiAlH₄ or NaBH₄ | Carbonyl (C=O) of Ketone | This compound |

| Reductive Dehalogenation | LiAlH₄ or H₂/Catalyst | C-Br | Cycloheptanol |

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides insight into the mechanism of a reaction. For the elimination reactions of this compound, the rate law can distinguish between E1 and E2 pathways.

Reaction Kinetics: An E2 reaction exhibits second-order kinetics, with the rate being proportional to the concentrations of both the substrate and the base (Rate = k[R-Br][Base]). youtube.com In contrast, an E1 reaction follows first-order kinetics, where the rate depends only on the concentration of the substrate (Rate = k[R-Br]), as the formation of the carbocation is the slow, rate-determining step. lumenlearning.com The elimination rate constant (k) is a measure of how quickly the drug is removed from the system. trc-p.nlanl.gov

Kinetic Isotope Effect (KIE): A primary kinetic isotope effect is observed when a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. libretexts.org For an E2 reaction, replacing the β-hydrogen with deuterium (B1214612) (D) would result in a slower reaction rate (kH/kD > 1), because the C-D bond is stronger than the C-H bond. This observation would provide strong evidence for the concerted nature of the E2 mechanism, where the C-H bond is broken in the single rate-determining step. msu.edu For an E1 reaction, a significant primary KIE would not be expected, as the C-H bond is broken after the rate-determining step.

Utility As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor to Functionalized Cycloheptane (B1346806) Derivatives

The inherent reactivity of the bromohydrin functionality in 2-Bromocycloheptan-1-ol makes it an exceptional precursor for the synthesis of a wide range of functionalized cycloheptane derivatives. The adjacent hydroxyl and bromine substituents allow for a variety of chemical manipulations, leading to the introduction of diverse functional groups and the formation of pharmacologically relevant scaffolds.

Introduction of Diverse Functional Groups

The strategic location of the bromine atom and the hydroxyl group in this compound facilitates a number of key transformations. One of the most fundamental reactions is its conversion to cycloheptene (B1346976) oxide. This transformation is typically achieved under basic conditions, where the hydroxyl group is deprotonated to form an alkoxide, which then displaces the adjacent bromide via an intramolecular SN2 reaction. The resulting epoxide is a highly valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles, leading to the formation of 1,2-disubstituted cycloheptane derivatives with defined stereochemistry.

Furthermore, the hydroxyl group can be readily converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide array of functionalities at that position. The bromine atom, in turn, can participate in a variety of coupling reactions or be substituted by other nucleophiles, further expanding the diversity of accessible cycloheptane derivatives.

Below is a table summarizing some of the key transformations of this compound and the resulting functionalized cycloheptane derivatives.

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

| This compound | Base (e.g., NaH) | Cycloheptene oxide | Epoxide |

| This compound | TsCl, Pyridine | 2-Bromocycloheptyl tosylate | Tosylate |

| 2-Bromocycloheptyl tosylate | NaN3 | 1-Azido-2-bromocycloheptane | Azide |

| This compound | NaOR | 2-Alkoxycycloheptan-1-ol | Ether |

Derivatization for Pharmacologically Relevant Scaffolds

The cycloheptane ring is a key structural component in numerous biologically active compounds. The ability to functionalize this ring system through intermediates like this compound is therefore of significant interest in medicinal chemistry. The introduction of specific functional groups can modulate the pharmacological properties of a molecule, such as its binding affinity to a biological target, its solubility, and its metabolic stability.

For instance, the introduction of nitrogen-containing functional groups, such as amines and amides, is a common strategy in drug design, as these groups can participate in hydrogen bonding interactions with biological macromolecules. The synthesis of tricyclic and tetracyclic benzo acs.orgnih.govcycloheptane derivatives linked to a morpholine (B109124) moiety has been explored for the development of CDK2 inhibitors with potential applications in breast cancer therapy nih.govresearchgate.net. While not directly starting from this compound, the synthesis of such complex cycloheptane-containing scaffolds highlights the importance of functionalized cycloheptane building blocks.

The table below presents examples of pharmacologically relevant scaffolds that can be conceptually derived from functionalized cycloheptanes, underscoring the potential utility of this compound as a starting material.

| Scaffold Type | Potential Pharmacological Relevance |

| Aminocycloheptanols | Building blocks for various therapeutic agents |

| Cycloheptane-fused heterocycles | Kinase inhibitors, GPCR modulators |

| Substituted cycloheptylamines | CNS-active agents |

Role in Natural Product Synthesis

The synthesis of natural products provides a powerful platform to demonstrate the utility of synthetic methodologies and building blocks. While direct and explicit examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a key intermediate can be inferred from the prevalence of the cycloheptane motif in nature.

Many natural products contain highly functionalized seven-membered rings. The strategic installation of oxygen and other functional groups is often a critical challenge in their synthesis. The bromohydrin functionality of this compound offers a latent epoxide, which upon formation and subsequent ring-opening, can establish the 1,2-diol stereochemistry often found in natural products. For example, the synthesis of natural products containing cyclohexane (B81311) units has been achieved using chiral building blocks derived from carbohydrates elsevierpure.com. A similar strategy could be envisioned for cycloheptane-containing natural products, where a chiral equivalent of this compound could serve as a key precursor.

Applications in the Synthesis of Macrocyclic and Bridged Systems

Beyond its utility in the synthesis of functionalized monocyclic systems, this compound and its derivatives can serve as crucial components in the construction of more complex molecular architectures, such as macrocycles and bridged bicyclic systems.

The functional handles present in this compound derivatives can be exploited for macrocyclization reactions. For instance, a derivative of this compound bearing a long chain with a terminal nucleophile could undergo an intramolecular cyclization to form a macrocycle containing the cycloheptane ring. Various strategies for the synthesis of macrocycles, such as ring-closing metathesis and multicomponent reactions, are well-established and could potentially be applied to derivatives of this compound nih.govnih.govcam.ac.uk.

The construction of bridged bicyclic systems often relies on intramolecular reactions that form a new ring across an existing cyclic structure. Derivatives of this compound can be designed to undergo such transformations. For example, an appropriately functionalized derivative could undergo an intramolecular aldol (B89426) condensation or a radical cyclization to form a bridged system. The synthesis of bridged bicyclic compounds has been explored through various synthetic and mechanistic studies, highlighting the importance of strategically functionalized cyclic precursors gla.ac.uk. While direct examples involving this compound are not prominent, the principles of these synthetic strategies could be applied to this versatile building block. The synthesis of bridged medium-sized polycyclic systems has been achieved through rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions, demonstrating a powerful method for constructing complex bicyclic frameworks nih.gov.

Advanced Spectroscopic Probes for Structural and Mechanistic Research

Detailed NMR Spectroscopic Analysis for Diastereomer and Conformer Populations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for differentiating diastereomers (cis and trans) of 2-Bromocycloheptan-1-ol and for determining the populations of their various conformers in solution. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).

The relative stereochemistry of the bromine and hydroxyl substituents significantly influences the chemical shifts of the protons and carbons at the C1 and C2 positions. In the trans isomer, where the substituents are on opposite faces of the ring, the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the bromine atom (H-2) are typically in a pseudo-axial or pseudo-equatorial relationship, depending on the ring conformation. The coupling constant between these two protons (³JH1-H2) is particularly informative. A larger coupling constant is generally observed for a diaxial relationship, while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements.

For the analogous trans-2-bromocyclohexanol, detailed ¹H NMR data has been reported. acs.org These values can serve as a predictive model for the expected chemical shifts in trans-2-Bromocycloheptan-1-ol, with the understanding that the increased flexibility of the seven-membered ring will influence the specific values.

Table 1: Representative ¹H and ¹³C NMR Data for trans-2-Bromocyclohexanol acs.org (Data presented as a model for this compound)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 3.60 (dt, J = 9.9, 4.5 Hz) | 75.4 (CH) |

| H-2 | 3.89 (ddd, J = 12.1, 9.5, 4.5 Hz) | 61.96 (CH) |

| CH₂ | 1.22–2.36 (m) | 24.26, 26.8, 33.7, 36.4 (CH₂) |

Note: The cycloheptane (B1346806) ring protons would exhibit a more complex set of overlapping multiplets due to the greater number of non-equivalent protons and a wider range of accessible conformations.

In the cis isomer, H-1 and H-2 are on the same face of the ring. Low-temperature NMR studies on cis-2-halocyclohexanols have shown that the preferred conformation often places the hydroxyl group in an equatorial position and the halogen in an axial position to minimize steric interactions. acs.org This conformational preference would be reflected in the observed coupling constants.

Conformational analysis of the flexible cycloheptane ring is more complex than that of the cyclohexane (B81311) ring. Cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The presence of substituents further complicates this landscape. Variable-temperature NMR studies can be employed to probe the energetics of this equilibrium. By cooling the sample, it is possible to slow down the rate of conformational interconversion, potentially allowing for the observation of individual conformers and the determination of their relative populations.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to the local molecular environment and is particularly useful for studying hydrogen bonding in this compound. The hydroxyl (-OH) stretching vibration is a powerful probe of these interactions.

In a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, an intramolecular hydrogen bond can form between the hydroxyl group and the bromine atom. This interaction is expected to be more favorable in the cis isomer where the two groups are on the same side of the ring. The presence of this intramolecular hydrogen bond would result in a sharp O-H stretching band at a lower frequency (typically 3550-3600 cm⁻¹) compared to a "free" hydroxyl group (around 3630 cm⁻¹).

In the neat liquid or in concentrated solutions, intermolecular hydrogen bonding will dominate. This leads to a broad and intense O-H stretching band at a significantly lower frequency, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of this band can provide information about the strength and nature of the hydrogen-bonding network.

For trans-2-bromocyclohexanol, IR spectroscopy has been used to study its conformational equilibrium. The O-H stretching frequencies for the diaxial and diequatorial conformers are distinct, allowing for an estimation of their relative populations in different solvents. youtube.com

Table 2: Typical IR Frequencies for Hydroxyl Stretches in Halohydrins

| Type of Interaction | Approximate O-H Stretching Frequency (cm⁻¹) | Appearance of Band |

| Free Hydroxyl | ~3630 | Sharp, weak |

| Intramolecular H-bond (OH···Br) | 3550 - 3600 | Sharp, stronger |

| Intermolecular H-bond | 3200 - 3400 | Broad, very strong |

Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman spectra, other vibrational modes, such as the C-Br and C-O stretches, and the skeletal vibrations of the cycloheptane ring, are readily observed. These modes are also sensitive to the conformation of the molecule. Theoretical calculations are often used in conjunction with experimental IR and Raman spectra to assign the observed vibrational bands to specific motions of the molecule in its different conformations.

Mass Spectrometry Techniques for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information. Furthermore, MS techniques are increasingly used to detect and characterize reactive intermediates in chemical reactions.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), there will be a characteristic M+2 peak of nearly equal intensity.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen). For alkyl halides, cleavage of the carbon-halogen bond is a common fragmentation route. The fragmentation pattern of this compound would therefore be expected to show peaks corresponding to these and other characteristic losses.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 194/196 | [C₇H₁₃BrO]⁺ | Molecular Ion (M⁺) |

| 176/178 | [C₇H₁₁Br]⁺ | Loss of H₂O |

| 115 | [C₇H₁₁O]⁺ | Loss of Br radical |

| 97 | [C₇H₉]⁺ | Loss of H₂O and Br radical |

| 81 | [C₆H₉]⁺ | Ring fragmentation |

| 57 | [C₄H₉]⁺ | Ring fragmentation |

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for the analysis of this compound, allowing for its separation from other components of a reaction mixture and subsequent identification based on its mass spectrum.

Advanced MS techniques, such as Electrospray Ionization (ESI-MS), can be used to monitor the progress of reactions involving this compound in real-time. By carefully designing the experiment, it is possible to detect and identify charged intermediates, providing direct evidence for proposed reaction mechanisms.

Chiroptical Methods (e.g., ECD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

This compound has two stereocenters (C1 and C2), and therefore can exist as enantiomers. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration (e.g., (1R, 2R) or (1S, 2S)) of the enantiomers.

These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The experimental ECD or ORD spectrum of an enantiomerically enriched sample of this compound can be compared to the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach has become a standard method in stereochemical analysis.

Computational Chemistry and Theoretical Modeling of 2 Bromocycloheptan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-bromocycloheptan-1-ol. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and identify regions susceptible to chemical attack. wikipedia.orgresearchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. In this compound, the electronegative oxygen and bromine atoms are expected to create regions of negative electrostatic potential, indicating likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

These calculations provide a foundational understanding of the molecule's intrinsic reactivity, guiding the prediction of its behavior in various chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

Due to the flexibility of the seven-membered ring, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this complex conformational landscape by simulating the atomic motions of the molecule over time. nih.govmdpi.com By solving Newton's equations of motion for the system, MD simulations can map out the potential energy surface and identify stable conformers.

For this compound, MD simulations would likely reveal several low-energy conformers, such as chair and boat forms, with different orientations of the bromo and hydroxyl substituents (axial vs. equatorial). The simulations can quantify the relative populations of these conformers at a given temperature and analyze the dynamic interconversion between them. researchgate.net Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation time. mdpi.com

Table 2: Relative Energies of Major Conformers of this compound from MD Simulations (Illustrative Data)

| Conformer | Substituent Orientations (Br, OH) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Axial, Equatorial | 0.0 | 45% |

| Chair 2 | Equatorial, Axial | 0.3 | 30% |

| Boat 1 | Equatorial, Equatorial | 0.8 | 15% |

| Boat 2 | Axial, Axial | 1.5 | 10% |

Understanding the conformational preferences and the energy barriers for interconversion is crucial, as the reactivity and biological activity of the molecule can be highly dependent on its three-dimensional structure.

Transition State Analysis for Reaction Mechanism Elucidation

Theoretical modeling is essential for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, computational methods can identify transition states—the highest energy points along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For instance, in the intramolecular cyclization of this compound to form a cyclic ether, transition state analysis can be used to determine whether the reaction proceeds via an SN2-type mechanism. beilstein-journals.org Computational models can locate the transition state structure and calculate the associated activation barrier. The activation strain model is one approach that decomposes the activation energy into the strain energy of the distorted reactants and the interaction energy between them, providing deeper insight into the factors controlling the reaction barrier. beilstein-journals.org

These analyses can differentiate between competing reaction pathways and predict the most likely products under specific conditions, offering a level of detail that is often inaccessible through experimentation alone.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. nih.gov

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, this would include characteristic stretches for the O-H bond, C-O bond, and C-Br bond. Comparing the computed spectrum with the experimental one can help in assigning the observed vibrational bands to specific molecular motions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. A strong correlation between the predicted and measured NMR spectra serves as a powerful confirmation of the molecule's structure and its dominant conformation in solution. nih.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| IR: ν(O-H) | 3620 cm⁻¹ | 3635 cm⁻¹ |

| IR: ν(C-Br) | 680 cm⁻¹ | 695 cm⁻¹ |

| ¹H NMR: δ(CH-OH) | 3.8 ppm | 3.9 ppm |

| ¹³C NMR: δ(C-Br) | 65 ppm | 67 ppm |

Discrepancies between theoretical and experimental values can often be minimized by including solvent effects in the calculations and using higher levels of theory, leading to a more refined understanding of the molecule's behavior.

Future Research Directions and Outstanding Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of halohydrins often involves the reaction of an alkene with a halogen in the presence of water libretexts.orgmasterorganicchemistry.com. While effective, these methods can lack ideal atom economy and may use hazardous reagents. Future research must prioritize the development of greener, more efficient synthetic strategies.

Key research objectives include:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems can significantly improve sustainability. This includes exploring novel metal-catalyzed and organocatalytic methods for the hydroxybromination of cycloheptene (B1346976).

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to generating halogenating species, potentially providing a cleaner and more controlled route to 2-Bromocycloheptan-1-ol organic-chemistry.org.

Biocatalytic Synthesis: As detailed further in section 9.5, the use of enzymes offers an environmentally benign pathway under mild conditions, representing a major frontier in sustainable synthesis unipd.itchemistryviews.org.

Table 1: Comparison of Synthetic Strategies for Halohydrins

| Method | Typical Reagents | Advantages | Future Research Challenges |

|---|---|---|---|

| Traditional Halohydrin Formation | Br₂, H₂O; N-Bromosuccinimide (NBS) | Well-established, reliable | Use of stoichiometric bromine, potential for side reactions |

| Electrochemical Synthesis | NaBr, electricity | Avoids hazardous oxidants, high atom economy | Substrate scope, reaction optimization, scalability |

| Biocatalysis | Haloperoxidases, Halogenases | High stereoselectivity, mild/aqueous conditions, environmentally friendly unipd.itchemistryviews.org | Enzyme discovery, protein engineering for specific substrates, operational stability |

Comprehensive Mapping of the Cycloheptane (B1346806) Conformational Landscape with Halogen and Hydroxyl Substituents

Cycloheptane and other medium-sized rings are notoriously complex due to their conformational flexibility, with multiple low-energy conformations such as the twist-chair and twist-boat libretexts.orgresearchgate.netbiomedres.us. The introduction of two bulky and electronically distinct substituents—a bromine atom and a hydroxyl group—creates a highly intricate potential energy surface that is poorly understood.

Outstanding challenges in this area include:

Identifying Stable Conformers: Determining the relative energies of the various chair, boat, and twist conformations for both cis and trans isomers of this compound. The preference of substituents for axial versus equatorial positions, a key factor in cyclohexane (B81311) stability, is far more complex in seven-membered rings fiveable.mepressbooks.pub.

Quantifying Interconversion Barriers: The energy barriers to interconversion between these conformers are likely low, leading to a fluxional system at room temperature libretexts.org. Accurately calculating these barriers is crucial for understanding the molecule's dynamic behavior.

Role of Intramolecular Interactions: The interplay between steric repulsion from the bromine atom and potential intramolecular hydrogen bonding involving the hydroxyl group will significantly influence conformational preference. Mapping these non-covalent interactions is a key task for computational chemistry rsc.org.